Glycidyl Eicosapentaenoate Glycidyl Eicosapentaenoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0208481
InChI:
SMILES:
Molecular Formula: C₂₃H₃₄O₃
Molecular Weight: 358.51

Glycidyl Eicosapentaenoate

CAS No.:

Cat. No.: VC0208481

Molecular Formula: C₂₃H₃₄O₃

Molecular Weight: 358.51

* For research use only. Not for human or veterinary use.

Glycidyl Eicosapentaenoate -

Specification

Molecular Formula C₂₃H₃₄O₃
Molecular Weight 358.51

Introduction

Chemical Structure and Properties

Glycidyl eicosapentaenoate is characterized by its molecular formula C₂₃H₃₄O₃ with a molecular weight of approximately 358.5 g/mol. The compound consists of eicosapentaenoic acid (EPA) esterified with a glycidyl group (2,3-epoxypropanol). This structure contains an epoxide ring, which contributes significantly to its chemical reactivity.

The IUPAC name for glycidyl eicosapentaenoate is (oxiran-2-yl)methyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate . The compound features five double bonds in the fatty acid chain, all in the Z (cis) configuration, which is characteristic of naturally occurring eicosapentaenoic acid.

Physical Properties

Glycidyl eicosapentaenoate exhibits specific physical properties that influence its behavior in various environments:

PropertyValue
Molecular Weight358.5 g/mol
Physical StateLiquid at room temperature
Boiling PointApproximately 396°C at 760 mmHg
Storage ConditionsRecommended at -20°C
SolubilityHighly soluble in organic solvents (e.g., methanol, isopropanol)

These physical characteristics make glycidyl eicosapentaenoate particularly relevant in analytical chemistry and food safety research, as its properties affect its extraction, detection, and quantification methods .

Synthesis and Production Methods

The synthesis of glycidyl eicosapentaenoate typically involves the esterification of eicosapentaenoic acid with glycidol. This reaction requires controlled conditions to ensure proper formation of the ester bond while preserving the integrity of both the epoxide ring and the polyunsaturated fatty acid chain.

Laboratory Synthesis

In laboratory settings, the synthesis generally follows these steps:

  • Activation of eicosapentaenoic acid using coupling reagents

  • Reaction with glycidol under controlled temperature and pH

  • Purification through chromatographic techniques

The process must be carefully monitored to prevent oxidation of the polyunsaturated fatty acid and to maintain the reactive epoxide group.

Formation in Food Processing

Glycidyl eicosapentaenoate can form naturally during the refining of fish oils and other marine oil products, particularly during deodorization at high temperatures. The formation mechanism involves:

  • Partial hydrolysis of triacylglycerols containing EPA

  • Formation of diacylglycerols (DAGs)

  • Dehydration of DAGs at high temperatures (>230°C) to form glycidyl esters

Research indicates that processing temperatures play a crucial role in the formation of glycidyl esters in oils. Studies have shown that the formation of glycidyl esters increases significantly when processing temperatures exceed 230°C .

Chemical Reactions and Stability

Glycidyl eicosapentaenoate undergoes several chemical reactions that are important in understanding its behavior in biological systems and food matrices.

Hydrolysis

In biological systems, glycidyl eicosapentaenoate undergoes enzymatic hydrolysis by lipases, particularly in the gastrointestinal tract. This process releases glycidol and eicosapentaenoic acid. The reaction is pH-dependent:

  • At pH 4.8: Lipases efficiently hydrolyze the ester bond

  • At pH 1.7: Lipase activity is inhibited, and the compound remains stable

Transesterification

Transesterification is another significant reaction of glycidyl eicosapentaenoate. This reaction is particularly relevant in analytical methods for its detection and quantification. In alkaline conditions, the compound undergoes transesterification to release glycidol, which can then be derivatized and quantified using various analytical techniques.

Oxidative Stability

The polyunsaturated nature of the eicosapentaenoic acid moiety makes glycidyl eicosapentaenoate susceptible to oxidation. Studies have investigated the effect of antioxidants on its stability:

AntioxidantReduction of Oxidation (%)
TBHQ (tert-butylhydroquinone)40
PG (propyl gallate)Moderate effect
α-tocopherol20
AP (ascorbyl palmitate)Moderate effect

This data suggests that TBHQ could be used as a potential inhibitor to reduce the formation of oxidation products from glycidyl eicosapentaenoate in practice .

Analytical Methods for Detection and Quantification

Due to concerns about the potential health effects of glycidyl esters, several analytical methods have been developed for their detection and quantification in food products.

Chromatographic Methods

The primary analytical techniques for glycidyl eicosapentaenoate analysis include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely used for the direct detection and quantification of glycidyl eicosapentaenoate in complex matrices. The method typically involves:

  • Sample preparation: Extraction with organic solvents (methanol/isopropanol, 1:1 v/v)

  • Chromatographic separation: Using C18 analytical columns

  • Detection: Positive ion atmospheric pressure chemical ionization in Multiple Reaction Monitoring mode

  • Quantification: Using deuterated standards (e.g., glycidyl eicosapentaenoate-d5)

Method detection limits for glycidyl esters using LC-MS/MS are typically in the range of 70-150 μg/kg for small samples (10 mg) and 1-3 μg/kg for larger samples (0.5 g) .

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS methods for glycidyl esters analysis often involve indirect approaches:

  • Alkaline transesterification to release glycidol

  • Derivatization of glycidol

  • Analysis by GC-MS following ISO 18363-1:2015 standards

These methods have been essential for monitoring glycidyl esters in various food products, particularly refined oils.

Occurrence in Food Products

Research has identified glycidyl eicosapentaenoate and other glycidyl esters in various food products, with particular concern for their presence in refined oils.

Concentration in Different Oil Types

Studies have found varying concentrations of glycidyl esters in different vegetable oils:

Oil TypeGlycidyl Ester Concentration (mg/kg)Relative Safety Level
Palm Oil7.4-9.8Above safety concerns
Sunflower Oil0.4-0.5Within permissible limits
Rapeseed Oil0.2-0.3Within permissible limits
Corn Oil0.4-0.6Within permissible limits
Olive Oil0.1Within permissible limits
Soybean Oil0.7-0.8Within permissible limits

The substantially higher concentration of glycidyl esters in palm oil compared to other vegetable oils is attributed to the higher processing temperatures (250-270°C) used during deodorization. In contrast, other vegetable oils are typically processed at temperatures below 200°C .

Formation Factors

Several factors influence the formation of glycidyl eicosapentaenoate and other glycidyl esters in processed oils:

  • Processing temperature: Formation increases significantly at temperatures above 230°C

  • Initial quality of the oil: Higher levels of diacylglycerols lead to increased formation

  • Processing time: Longer exposure to high temperatures increases formation

  • Acidity: The presence of acid may promote glycidyl ester formation under certain conditions

These findings emphasize the importance of controlling processing parameters to minimize the formation of glycidyl esters in edible oils.

Biological Activity and Health Implications

Glycidyl eicosapentaenoate has biological relevance both due to its eicosapentaenoic acid component and the glycidyl moiety.

Metabolic Pathways

When consumed, glycidyl eicosapentaenoate undergoes several metabolic processes:

  • Hydrolysis by digestive lipases, releasing glycidol and eicosapentaenoic acid

  • Absorption of the hydrolysis products

  • Metabolic processing of eicosapentaenoic acid through typical fatty acid pathways

  • Potential reactivity of glycidol with biological nucleophiles

The position of eicosapentaenoic acid in glycidyl esters affects its metabolic availability. Research on related compounds indicates that fatty acid position impacts how efficiently it is incorporated into different lipid classes in biological systems .

Research Applications

Beyond its relevance in food safety, glycidyl eicosapentaenoate has applications in various research fields.

Lipid Metabolism Studies

Glycidyl eicosapentaenoate can be used to study:

  • Incorporation of eicosapentaenoic acid into cellular membranes

  • Influence on signaling pathways related to fatty acid metabolism

  • Effects on inflammation and other eicosanoid-mediated processes

Analytical Chemistry

In analytical chemistry, derivatives of glycidyl eicosapentaenoate, particularly deuterated forms, serve as:

  • Internal standards for mass spectrometry

  • Reference materials for method validation

  • Tracers for metabolic studies

Mitigation Strategies

Research has focused on developing strategies to reduce the formation of glycidyl eicosapentaenoate and other glycidyl esters in processed foods.

Processing Modifications

Several approaches have been investigated:

  • Lowering deodorization temperatures below 230°C

  • Shortening processing times at high temperatures

  • Pre-treatment of oils to remove precursors (e.g., diacylglycerols)

  • Post-refining treatments to remove formed glycidyl esters

Antioxidant Addition

The addition of antioxidants has shown promise in reducing the formation of glycidyl esters. As noted earlier, TBHQ has demonstrated the highest effectiveness with a 40% reduction, while α-tocopherol showed a more modest effect with a 20% reduction .

These mitigation strategies represent important approaches for the food industry to reduce glycidyl ester content in processed oils and related products.

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